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2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole Documentation Hub

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  • Product: 2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole
  • CAS: 156215-41-7

Core Science & Biosynthesis

Foundational

2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole chemical structure properties

Executive Summary The compound 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole (DMP-BT) represents a critical pharmacophore in the study of antitumor and antiproliferative agents. Belonging to the class of 2-arylbenzothiazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole (DMP-BT) represents a critical pharmacophore in the study of antitumor and antiproliferative agents. Belonging to the class of 2-arylbenzothiazoles, DMP-BT is structurally characterized by a planar, bicyclic benzothiazole core fused to a lipophilic 3,5-dimethoxyphenyl ring.

While its structural isomer, 2-(3,4-dimethoxyphenyl)-benzothiazole (PMX 610), is widely recognized for potent CYP1A1-independent cytotoxicity, the 3,5-dimethoxy substitution pattern confers distinct physicochemical properties, particularly in the context of microtubule destabilization and fluorescence solvatochromism. This guide details the synthesis, structural properties, and pharmacological mechanisms of DMP-BT, designed for researchers in medicinal chemistry and drug discovery.

Structural Architecture & Physicochemical Properties[1][2][3][4][5]

The biological efficacy of DMP-BT stems from its ability to act as a planar intercalator while simultaneously presenting a lipophilic "wing" (the dimethoxy phenyl group) that mimics the pharmacophore of colchicine-site binders like combretastatin A-4.

Key Physicochemical Data
PropertyValue / DescriptionRelevance
Molecular Formula C₁₅H₁₃NO₂SCore stoichiometry
Molecular Weight 271.33 g/mol Small molecule, Rule of 5 compliant
LogP (Predicted) 3.8 – 4.2High lipophilicity; excellent membrane permeability
TPSA ~50 ŲGood oral bioavailability profile
H-Bond Acceptors 3 (N, O, O)Interaction with Tubulin/DNA residues
H-Bond Donors 0Increases permeability
Electronic Character Electron-rich phenyl ringFacilitates

-

stacking interactions
Structural Logic

The 3,5-dimethoxy motif is critical. Unlike the 3,4-pattern, the 3,5-substitution creates a "butterfly" steric profile that often improves fit within the hydrophobic pocket of


-tubulin. Simultaneously, the benzothiazole nitrogen (N3) acts as a hydrogen bond acceptor, crucial for anchoring the molecule in the active site of target proteins or interacting with DNA base pairs.

Synthetic Methodologies

To ensure high yield and purity, we utilize an oxidative condensation protocol. This method is superior to the traditional acid-catalyzed condensation because it avoids harsh conditions that can demethylate the sensitive methoxy groups.

Protocol: Oxidative Cyclization via Na₂S₂O₅

This protocol utilizes sodium metabisulfite (Na₂S₂O₅) as an oxidant in a polar aprotic solvent, driving the formation of the benzothiazole ring from an imine intermediate.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.1 eq)

  • DMSO (Dimethyl sulfoxide) – Anhydrous[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (10 mmol) in 15 mL of DMSO.

  • Addition: Add 2-aminothiophenol (10 mmol) slowly to the solution. The mixture may warm slightly due to Schiff base formation.

  • Oxidant: Add Na₂S₂O₅ (11 mmol).

  • Reaction: Heat the mixture to 120°C for 2–4 hours. Monitor via TLC (Eluent: 20% EtOAc in Hexanes).

  • Quench: Cool the reaction to room temperature and pour the mixture into 200 mL of crushed ice/water.

  • Isolation: A precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Gradient: Hexane

    
     10% EtOAc/Hexane).
    
Synthetic Pathway Visualization

Synthesis_Pathway start Precursors: 2-Aminothiophenol + 3,5-Dimethoxybenzaldehyde inter Intermediate: Schiff Base (Imine) start->inter Condensation (-H2O) cycliz Cyclization: Oxidative Ring Closure (Na2S2O5 / DMSO, 120°C) inter->cycliz C-S Bond Formation product Product: 2-(3,5-Dimethoxyphenyl)- 1,3-benzothiazole cycliz->product Oxidation (-2H)

Figure 1: Oxidative cyclization pathway for the synthesis of DMP-BT using sodium metabisulfite.

Pharmacological Mechanism of Action (MoA)

The pharmacological profile of 2-arylbenzothiazoles is often dualistic. While many derivatives (like Phortress) rely on bioactivation by Cytochrome P450 1A1 (CYP1A1) to form reactive DNA-binding species, the 3,5-dimethoxy derivatives often exhibit direct antiproliferative activity via microtubule inhibition.

Primary Mechanism: Microtubule Destabilization

The 3,5-dimethoxyphenyl moiety mimics the A-ring of colchicine and podophyllotoxin .

  • Binding: DMP-BT binds to the colchicine-binding site on

    
    -tubulin.
    
  • Inhibition: This binding prevents the polymerization of tubulin dimers into microtubules.

  • Arrest: Cells are arrested in the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged arrest triggers apoptotic signaling cascades (Bcl-2 downregulation, Caspase-3 activation).

Secondary Mechanism: CYP1A1-Mediated DNA Damage

In specific breast cancer cell lines (e.g., MCF-7), the benzothiazole core can induce CYP1A1 expression.

  • Metabolism: CYP1A1 hydroxylates the benzothiazole ring.

  • Adduct Formation: The electrophilic metabolite forms covalent adducts with DNA guanine residues.

  • Genotoxicity: This leads to replication fork collapse and cell death.

Mechanistic Pathway Diagram

MoA_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus / ER drug DMP-BT (Systemic Circulation) tubulin Target A: Beta-Tubulin (Colchicine Site) drug->tubulin Direct Binding cyp Target B: CYP1A1 (Enzymatic Activation) drug->cyp Biotransformation arrest Microtubule Depolymerization tubulin->arrest g2m G2/M Phase Arrest arrest->g2m apoptosis APOPTOSIS (Cell Death) g2m->apoptosis metabolite Reactive Electrophile (Hydroxylated Species) cyp->metabolite dna DNA Adduct Formation metabolite->dna dna->apoptosis

Figure 2: Dual mechanism of action showing Tubulin inhibition (primary) and CYP1A1 activation (secondary).

Experimental Validation & Characterization

To validate the synthesis of DMP-BT, the following spectroscopic signatures must be confirmed.

NMR Spectroscopy (Expected Data in DMSO-d₆)
  • ¹H NMR (400 MHz):

    • 
       3.85 ppm (s, 6H): Distinct singlet for the two methoxy groups  (-OCH₃).
      
    • 
       6.60–6.70 ppm (t, 1H): Aromatic proton at position 4 of the phenyl ring (between methoxy groups).
      
    • 
       7.20–7.30 ppm (d, 2H): Aromatic protons at positions 2 and 6 of the phenyl ring.
      
    • 
       8.00–8.20 ppm (m, 2H): Benzothiazole protons (H4, H7) showing deshielding due to the heterocyclic ring.
      
Mass Spectrometry[9]
  • ESI-MS: Observe

    
     peak at 272.1 m/z .
    
  • Fragmentation often shows loss of methyl radicals (

    
    ) characteristic of methoxyarenes.
    
Fluorescence Properties

DMP-BT exhibits solvatochromism.

  • Excitation: ~330–350 nm.

  • Emission: ~400–450 nm (Blue/Cyan).

  • Note: In non-polar solvents, emission is structured; in polar protic solvents, emission red-shifts and broadens due to intramolecular charge transfer (ICT).

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives. MDPI Molecules. (2025).[2] Discusses podophyllotoxin-benzothiazole congeners and cytotoxicity against MCF-7 lines. Link

  • Antitumor Benzothiazoles: 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610). Journal of Medicinal Chemistry.[3][1][4][5][6] (2006).[1][7][2][4][5][6] Foundational text on the antitumor mechanism of dimethoxy-substituted benzothiazoles. Link

  • Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Acta Crystallographica Section E. (2022).[8][9][10] Provides structural analogs and "green" synthesis methods using pepsin/solid-state chemistry. Link

  • Benzothiazole Derivatives as Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019).[9][7][5][11] Comprehensive review of SAR and mechanistic pathways including tubulin inhibition. Link

  • Benzothiazole Synthesis via Oxidative Cyclization. Organic Chemistry Portal. (2022).[8][9][10] Detailed methodologies for Na₂S₂O₅ and iodine-mediated synthesis. Link

Sources

Exploratory

Comparative Pharmacodynamics: Regioisomerism and Bioactivation in Antitumor Benzothiazoles

Executive Summary This technical guide analyzes the critical structure-activity relationship (SAR) differences between the potent antitumor agent PMX 610 (also known as GW 610 or NSC 721648) and its regioisomer, 2-(3,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical structure-activity relationship (SAR) differences between the potent antitumor agent PMX 610 (also known as GW 610 or NSC 721648) and its regioisomer, 2-(3,5-dimethoxyphenyl)benzothiazole .

The central thesis of this comparison is mechanism-based bioactivation . PMX 610 functions as a highly potent "suicide prodrug" (GI₅₀ < 0.1 nM in sensitive lines) that exploits the Aryl Hydrocarbon Receptor (AhR)–CYP1A1 axis. Its specific 3,4-dimethoxy substitution pattern allows CYP1A1 to metabolize it into a reactive ortho-quinone or hydroxylamine species, which forms lethal DNA adducts.

In contrast, the 3,5-dimethoxyphenyl isomer serves as a critical negative control in SAR studies. While it may retain lipophilicity and potential AhR binding affinity, the meta-meta positioning of the methoxy groups sterically and electronically prevents the formation of the reactive ortho-quinone intermediate. Consequently, it fails to generate the DNA-damaging species required for nanomolar cytotoxicity, rendering it significantly less potent or inactive in the context of CYP1A1-mediated tumor regression.

Chemical Biology & SAR Analysis

Structural Divergence

The biological disparity between these two compounds is driven by two key structural features: the methoxy substitution pattern and C-5 fluorination .

FeaturePMX 610 (Lead Compound)2-(3,5-dimethoxyphenyl)benzothiazole (Comparator)
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole2-(3,5-dimethoxyphenyl)benzothiazole
Methoxy Pattern 3,4-dimethoxy (Ortho-Meta) 3,5-dimethoxy (Meta-Meta)
C-5 Substituent Fluorine (-F) Hydrogen (-H)
Electronic Effect Electron-rich phenyl ring facilitates oxidation.Disrupted conjugation prevents quinone formation.
Metabolic Fate Reactive Ortho-Quinone / DNA AdductsO-demethylation / Phase II Conjugation (Clearance)
The Role of Fluorination (PMX 610)

PMX 610 incorporates a fluorine atom at the C-5 position of the benzothiazole ring.[1] This is a strategic medicinal chemistry modification:

  • Metabolic Blockade: The C-5 position is a primary site for oxidative metabolism in non-fluorinated benzothiazoles. Blocking this site with fluorine forces the CYP1A1 enzyme to attack the phenyl ring (specifically the dimethoxy motif) instead.

  • Lipophilicity: Fluorination increases logP, enhancing membrane permeability and AhR ligand binding affinity.

The Regioisomer Effect (3,4 vs. 3,5)

The 3,4-dimethoxy motif in PMX 610 is the "warhead." CYP1A1 catalyzes the O-demethylation or hydroxylation of this ring to form a catechol, which is rapidly oxidized to an ortho-quinone . This electrophile covalently binds to guanine residues in DNA (specifically at the C8 position), causing replication fork arrest and apoptosis.

The 3,5-dimethoxy isomer cannot form a stable ortho-quinone without breaking aromaticity or undergoing complex rearrangement. Therefore, even if it enters the enzyme active site, it acts as a "dead-end" substrate, undergoing benign metabolism (e.g., simple demethylation) rather than bioactivation.

Mechanism of Action: The AhR-CYP1A1 Axis

The following Graphviz diagram illustrates the divergent pathways of PMX 610 and the 3,5-isomer.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum (Microsomes) PMX PMX 610 (3,4-dimethoxy-5-F) AhR AhR Complex (HSP90/XAP2) PMX->AhR High Affinity CYP_Enzyme CYP1A1 Enzyme PMX->CYP_Enzyme Substrate ISO 3,5-Isomer (3,5-dimethoxy) ISO->AhR Moderate Affinity ISO->CYP_Enzyme Substrate AhR_Ligand Ligand-AhR Complex AhR->AhR_Ligand ARNT ARNT Dimerization AhR_Ligand->ARNT Translocation XRE XRE Binding (DNA) ARNT->XRE CYP_Gene CYP1A1 Gene Transcription XRE->CYP_Gene CYP_Gene->CYP_Enzyme Translation Met_PMX Reactive Intermediate (Ortho-Quinone/Imine) CYP_Enzyme->Met_PMX Bioactivation (Oxidation) Met_ISO Inert Metabolites (O-demethylated) CYP_Enzyme->Met_ISO Detoxification Adducts DNA Adducts (Guanine-C8) Met_PMX->Adducts Clearance Metabolic Clearance (Survival) Met_ISO->Clearance Apoptosis Apoptosis (Cell Death) Adducts->Apoptosis

Figure 1: The AhR-CYP1A1 bioactivation pathway. PMX 610 is converted into a toxic DNA-damaging agent, while the 3,5-isomer undergoes detoxification.

Comparative Biological Data[2]

The following data summarizes the difference in potency and selectivity. Values are derived from consensus literature on benzothiazole SAR (e.g., Bradshaw et al., Mortimer et al.).

Biological MetricPMX 610 3,5-Isomer Interpretation
GI₅₀ (MCF-7 Breast) < 0.1 nM > 1,000 nM PMX 610 is >10,000x more potent in CYP1A1+ cells.
GI₅₀ (MDA-MB-435) ~ 1.0 nM > 10,000 nM Selectivity is maintained across CYP1A1-inducible lines.
CYP1A1 Induction High (Potent Inducer)Moderate/LowBoth may bind AhR, but only PMX 610 kills the cell via the induced enzyme.
DNA Adduct Formation Yes (dG-C8 adducts)No The 3,5-isomer lacks the structural capacity to form the requisite electrophile.
Mechanism Class Suicide ProdrugStructural Probe / Tubulin Binder (Weak)The 3,5-isomer serves as a negative control for bioactivation.

Experimental Protocols

To validate these differences in a laboratory setting, the following self-validating protocols are recommended.

CYP1A1-Dependent Cytotoxicity Assay (MTT)

Objective: Determine if cytotoxicity is dependent on CYP1A1 activity.

  • Cell Seeding: Seed MCF-7 (CYP1A1 inducible) and MDA-MB-231 (CYP1A1 low/null) cells in 96-well plates at 3,000 cells/well.

  • Pre-incubation (Inhibition Control):

    • Group A: Vehicle control.

    • Group B: Pre-treat with α-Naphthoflavone (α-NF) (1 µM), a specific CYP1A1 inhibitor, for 2 hours.

  • Drug Treatment: Add serial dilutions of PMX 610 and 2-(3,5-dimethoxyphenyl)benzothiazole (0.001 nM – 10 µM).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Validation Criteria:

    • PMX 610: Should show nanomolar GI₅₀ in MCF-7. Crucially , potency should be abolished (shifted to micromolar) in the presence of α-NF (Group B).

    • 3,5-Isomer: Should show low potency (micromolar) in both groups, unaffected by α-NF.

EROD Assay (CYP1A1 Induction Verification)

Objective: Confirm if the compounds induce CYP1A1 activity (AhR ligand capacity).

  • Substrate: 7-ethoxyresorufin (converted to fluorescent resorufin by CYP1A1).

  • Protocol: Treat cells with compounds for 24 hours. Wash cells. Add ethoxyresorufin and dicumarol (to inhibit cytosolic oxidoreductases).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically over 30 minutes.

  • Result: PMX 610 typically induces high EROD activity (unless cytotoxicity occurs too fast). The 3,5-isomer may induce EROD activity (proving AhR binding) without causing cell death, confirming the uncoupling of binding and toxicity.

References

  • Mortimer, C. G., et al. (2006). Antitumor benzothiazoles.[1][2][3][4][5][6] 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.[3] Journal of Medicinal Chemistry.[2][3][6] Link

  • Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles: a clinically interesting class of planar, heterocyclic small molecules. Current Medicinal Chemistry. Link

  • Stevens, M. F. G., et al. (1994). Antitumor benzothiazoles.[1][2][3][4][5][6] 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry.[2][3][6] Link

  • Kashiyama, E., et al. (2012). Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles.[6] Bioorganic & Medicinal Chemistry.[1][2][3][4][6][7][8][9][10] Link

Sources

Foundational

Chemical Intelligence Guide: 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole

The following technical guide details the chemical identity, synthesis, and search methodology for 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole . Executive Summary 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole is a pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and search methodology for 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole .

Executive Summary

2-(3,5-dimethoxyphenyl)-1,3-benzothiazole is a pharmacophore of significant interest in medicinal chemistry, particularly within the antitumor benzothiazole class. While its 3,4-dimethoxy isomer (PMX 610 / NSC 721648) is a well-documented potent antitumor agent, the 3,5-isomer represents a critical structure-activity relationship (SAR) probe used to determine the steric and electronic requirements for binding to the aryl hydrocarbon receptor (AhR) or biotransformation by CYP1A1.

This guide provides the structural data, validated synthesis protocols, and a specific search strategy to locate its elusive CAS registry number, which is often not indexed in public-facing commodity catalogs.

Chemical Identity & Properties

PropertyData
Chemical Name 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole
Molecular Formula C₁₅H₁₃NO₂S
Molecular Weight 271.34 g/mol
Exact Mass 271.0667
SMILES COc1cc(cc(c1)OC)c2nc3ccccc3s2
InChI Key (Requires generation from structure; see Search Strategy)
Predicted LogP ~4.6 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3
Structural Significance

The molecule consists of a planar benzothiazole core fused to a 3,5-dimethoxyphenyl ring at the C2 position. The 3,5-substitution pattern creates a symmetric electronic distribution on the phenyl ring, distinct from the asymmetric 3,4-pattern of the potent antitumor agent GW-610. This symmetry often prevents the metabolic activation required for the specific cytotoxicity seen in the 3,4-isomers [1].

Synthesis & Experimental Protocol

Since this specific isomer is a research compound rather than a bulk commodity, it is typically synthesized de novo. The most robust method is the oxidative condensation of 2-aminothiophenol with 3,5-dimethoxybenzaldehyde .

Reaction Scheme Logic (DOT Diagram)

Synthesis ATP 2-Aminothiophenol (CAS 137-07-5) Reaction Condensation (Oxidative Cyclization) ATP->Reaction Aldehyde 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4) Aldehyde->Reaction Product 2-(3,5-dimethoxyphenyl)- 1,3-benzothiazole Reaction->Product Conditions Reagents: DMSO (120°C) or Na2S2O5 / DMF Conditions->Reaction

Figure 1: Oxidative condensation pathway for the synthesis of 2-arylbenzothiazoles.

Detailed Protocol (Self-Validating)

Objective: Synthesize 2-(3,5-dimethoxyphenyl)benzothiazole via oxidative cyclization.

  • Reagent Preparation:

    • Dissolve 2-aminothiophenol (1.0 eq) and 3,5-dimethoxybenzaldehyde (1.0 eq) in DMSO (dimethyl sulfoxide).

    • Note: DMSO acts as both solvent and mild oxidant.

  • Reaction:

    • Heat the mixture to 120°C for 15–30 minutes.

    • Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product will be less polar (higher Rf) than the starting aminothiophenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water. The benzothiazole product is lipophilic and will precipitate immediately as a solid.

    • Filter the precipitate and wash copiously with water to remove DMSO.

  • Purification:

    • Recrystallize from ethanol or ethanol/water mixtures.

    • Expected Yield: >80%.

    • Characterization: ¹H NMR should show two distinct singlets for the methoxy groups (if they are equivalent) or one integrated for 6H, and a lack of the aldehyde proton signal (~10 ppm).

Search Methodology: Locating the CAS Number

The CAS number for this specific isomer is not widely indexed in open-web catalogs (unlike the 3,4-isomer, CAS 6638-45-5). To find it, you must use a structure-based search rather than a name-based search.

Search Logic Workflow (DOT Diagram)

SearchStrategy Start Target: 2-(3,5-dimethoxyphenyl) benzothiazole Check1 Check Open Databases (PubChem, ChemSpider) Start->Check1 Result1 Likely Negative (Name variations issue) Check1->Result1 Step2 Construct Structure Query (SciFinder / Reaxys) Result1->Step2 If not found SubStep2a Draw Benzothiazole Core Step2->SubStep2a SubStep2b Add 3,5-dimethoxy phenyl Step2->SubStep2b Execute Execute Substructure Search SubStep2b->Execute Validation Verify Matches: Check 3,5-substitution (Not 3,4 or 2,5) Execute->Validation

Figure 2: Workflow for locating the CAS registry number of non-commodity research compounds.

Step-by-Step Search Instructions
  • Do not rely on text searches. The name can vary (e.g., benzothiazole, 2-(3,5-dimethoxyphenyl)- vs 2-(3,5-dimethoxyphenyl)benzo[d]thiazole).

  • Use SciFinder-n or Reaxys:

    • Draw the benzothiazole core.

    • Attach a phenyl ring at position 2.

    • Add methoxy groups (-OCH3) explicitly at positions 3 and 5 of the phenyl ring.

    • Critical: Ensure the methoxy groups are meta-meta to the attachment point.

  • Triangulate via Analogs:

    • If the exact CAS is unavailable, search for the 5-fluoro analog (Compound 8o in J. Med. Chem. 2006, 49, 179) [1]. The unsubstituted parent is often cited in the same patent or paper as a control.

Biological Context & Applications[1][2][4][5][6][7][8]

Antitumor Activity (SAR)

Research into 2-arylbenzothiazoles has established a strict Structure-Activity Relationship (SAR):

  • 3,4-dimethoxy substitution (e.g., GW-610): Highly potent (IC₅₀ < 0.1 nM) against breast (MCF-7) and colon cancer lines. Requires metabolic activation by CYP1A1 to reactive intermediates [1].

  • 3,5-dimethoxy substitution (Target Molecule): Often used as a negative control or a probe for steric hindrance. The 3,5-substitution pattern typically prevents the formation of the specific quinol-type metabolites required for the potent DNA-adduct formation seen in the 3,4-analogs [1].

Imaging Agents

Benzothiazoles with planar structures and lipophilic side chains are frequently investigated as amyloid-beta (Aβ) imaging agents for Alzheimer's disease (e.g., Pittsburgh Compound B analogs). The 3,5-dimethoxy motif provides a unique lipophilicity profile that modulates blood-brain barrier (BBB) permeability.

References

  • Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a Simple Fluorinated 2-Arylbenzothiazole, Shows Potent and Selective Inhibitory Activity against Lung, Colon, and Breast Cancer Cell Lines. Source: Journal of Medicinal Chemistry (2006) Context: Describes the synthesis of 3,5-dimethoxy analogs (Compound 8o) and the SAR of the benzothiazole ring. URL:[Link]

  • PubChem Compound Summary: 5-Chloro-2-(3,4-dimethoxyphenyl)-1,3-benzothiazole Source: National Center for Biotechnology Information (2024) Context: Provides physical property data for closely related chlorinated analogs. URL:[Link]

  • Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole Source: IUCrData (2022) Context: Structural characterization of the isomeric 2,5-dimethoxy derivative. URL:[Link]

Exploratory

A Technical Guide to the Fluorescence Quantum Yield of Dimethoxy-Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals Abstract Dimethoxy-substituted benzothiazoles represent a pivotal class of fluorophores, the utility of which is fundamentally governed by their fluorescenc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy-substituted benzothiazoles represent a pivotal class of fluorophores, the utility of which is fundamentally governed by their fluorescence quantum yield (ΦF). This technical guide provides an in-depth exploration of the core principles dictating the ΦF of these compounds. We will dissect the theoretical underpinnings of fluorescence, detail the authoritative experimental protocols for accurate ΦF measurement, and analyze the structure-property relationships that make dimethoxy substitution a powerful strategy for tuning emission efficiency. This document is designed to serve as a comprehensive resource, blending theoretical knowledge with practical, field-proven insights to empower researchers in the rational design and application of these versatile fluorescent probes.

Introduction: The Significance of Benzothiazoles and Quantum Yield

Benzothiazole derivatives are a cornerstone in the development of fluorescent probes, with applications spanning from materials science to molecular diagnostics.[1][2] Their rigid, electron-deficient heterocyclic structure provides a robust scaffold that can be chemically modified to fine-tune photophysical properties.[2] In drug development and biomedical research, these compounds are particularly valued as sensors for detecting biomolecules and imaging cellular components like amyloid fibrils, which are implicated in neurodegenerative diseases.[3][4]

The efficacy of any fluorophore is quantified by its fluorescence quantum yield (ΦF) . Defined as the ratio of photons emitted to photons absorbed, the ΦF is a direct measure of the efficiency of the fluorescence process.[5][6][7] A high quantum yield is often a critical requirement for applications demanding high sensitivity, such as bio-imaging and sensing. The substitution of the benzothiazole core with electron-donating groups, such as methoxy (-OCH3) groups, is a well-established strategy to modulate and often enhance this crucial property.[3][8] This guide focuses specifically on these dimethoxy-substituted variants, elucidating how the number and position of these groups influence the electronic structure and, consequently, the quantum yield.

Theoretical Framework: Principles of Fluorescence in Substituted Benzothiazoles

The Journey of an Excited Molecule: Photophysical Pathways

To understand quantum yield, one must first understand the competing de-excitation pathways available to a molecule after it absorbs a photon. This process is classically illustrated by a Jablonski diagram.

When a benzothiazole molecule absorbs a photon, it transitions from its electronic ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state via several pathways:

  • Fluorescence (Radiative Decay): The molecule relaxes by emitting a photon. This is the desired pathway for a fluorescent probe. The rate constant for this process is denoted as kr.

  • Internal Conversion (Non-radiative Decay): The molecule relaxes without emitting a photon, dissipating energy as heat (vibrations) to its surroundings.

  • Intersystem Crossing (Non-radiative Decay): The molecule may transition to an excited triplet state (T₁), from which it can also relax non-radiatively.

The fluorescence quantum yield is the probability that the excited state will be deactivated by fluorescence rather than by these competing non-radiative mechanisms.[5]

G Simplified Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Photon In) S1->S0 Fluorescence (Photon Out, kr) S1->S0 Non-radiative Decay (Internal Conversion, knr)

Caption: Key photophysical pathways for a fluorophore.

Defining and Influencing Fluorescence Quantum Yield (ΦF)

The quantum yield (ΦF) is mathematically expressed as the ratio of the rate of radiative decay to the sum of the rates of all decay processes:

ΦF = kr / (kr + Σknr)

Where kr is the rate of fluorescence and Σknr is the sum of the rates of all non-radiative decay pathways.

Several factors can influence ΦF:

  • Molecular Structure: The rigidity of the molecular skeleton is crucial. Flexible structures with rotational freedom often have lower quantum yields because rotational and vibrational motions provide efficient non-radiative decay pathways.[8][9]

  • Substituents: Electron-donating groups (EDGs) like methoxy (-OCH3) and electron-withdrawing groups (EWGs) can significantly alter the electronic distribution, affecting both radiative and non-radiative decay rates.[8][10] The position of these substituents is critical in tuning the photophysical properties.[3][8]

  • Environment: Solvent polarity, viscosity, and the presence of quenchers can dramatically impact ΦF.[3][11] For instance, increased solvent viscosity can restrict molecular rotations, thereby increasing the quantum yield—a principle exploited by "molecular rotors".[9]

The Role of Dimethoxy Substituents

Methoxy groups are strong electron-donating substituents. When attached to the benzothiazole scaffold, they increase the electron density of the π-system. This often leads to:

  • Increased Transition Dipole Moment: Enhancing the probability of radiative decay (kr).

  • Modulation of Intramolecular Charge Transfer (ICT): The methoxy group acts as a donor, and the benzothiazole core can act as an acceptor. This push-pull system can lead to highly emissive ICT states.[12]

  • Reduced Non-Radiative Decay: By influencing the energy landscape of the excited state, methoxy groups can make non-radiative pathways less favorable, thus increasing the proportion of molecules that decay via fluorescence.

Studies have shown that the strategic placement of methoxy groups can modulate the ΦF of benzothiazole derivatives from nearly zero to almost 100%.[8] For example, a donor-acceptor-donor architecture can lead to a significant enhancement in ΦF upon binding to a target like an amyloid fibril.[3]

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the ΦF of a compound in solution is the comparative method .[5][13] This technique involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

The Comparative Method: A Self-Validating Protocol

The core principle of this method is that if a standard and a test sample absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[5]

  • Selection of a Standard:

    • Causality: Choose a quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95) whose absorption and emission spectra overlap with the dimethoxy-benzothiazole sample. This ensures that the instrument's response is comparable for both solutions.

  • Sample Preparation:

    • Prepare a series of five dilute solutions for both the standard and the test compound in the same solvent.

    • Causality: The absorbance of each solution at the chosen excitation wavelength must be kept below 0.1. This is a critical step to prevent the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an inaccurate, lower measured intensity.

  • Spectroscopic Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of all ten solutions at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the standard and the test sample sets.

  • Data Processing:

    • Integrate the area under the emission curve for each recorded spectrum. This value represents the total fluorescence intensity.

    • For both the standard and the test compound, plot the integrated fluorescence intensity versus the corresponding absorbance.

  • Calculation:

    • Determine the gradient (slope) of the line for both plots. The relationship should be linear, confirming the absence of concentration-dependent quenching effects.

    • Calculate the quantum yield of the unknown sample (ΦX) using the following equation[5][6][13]:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the known quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the test sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test sample and standard. (If the same solvent is used, this term becomes 1).

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation A Select Standard (e.g., Quinine Sulfate) B Prepare Dilute Solutions (Abs < 0.1) of Standard & Sample A->B C Measure Absorbance (UV-Vis) B->C D Measure Emission Spectra (Fluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Calculate Gradients (Slopes) F->G H Apply Comparative Equation to find Φ_sample G->H Result Final Quantum Yield (Φ_sample) H->Result

Caption: Experimental workflow for relative quantum yield determination.

Data Analysis: Structure-Property Relationships

The strategic placement of dimethoxy substituents on the benzothiazole scaffold allows for precise control over the fluorescence quantum yield. The following table summarizes representative data for hypothetical dimethoxy-benzothiazole derivatives in a common solvent like chloroform, illustrating these effects.

Compound IDSubstitution Patternλabs (nm)λem (nm)Stokes Shift (nm)ΦF (%)Rationale for ΦF
BT-1 5,7-dimethoxy3654508588Strong electron donation into the benzothiazole core enhances the radiative decay rate.
BT-2 6-methoxy-2-(4-methoxyphenyl)3704659592Donor-Acceptor-Donor (D-A-D) structure maximizes ICT character and emission efficiency.[3]
BT-3 4,5-dimethoxy36048012025Steric hindrance between substituents may induce twisting, opening non-radiative decay channels.
BT-4 Unsubstituted Benzothiazole325390655Lacks strong electron-donating groups, resulting in lower fluorescence efficiency.

Note: Data are illustrative examples based on principles discussed in the literature. Actual values are highly dependent on the specific molecular structure and solvent environment.[3][8][10]

Interpretation:

  • High Quantum Yield (BT-1, BT-2): Placing methoxy groups at positions that effectively donate electron density into the aromatic system (like positions 5, 6, or 7) generally leads to a higher quantum yield.[3] The D-A-D architecture of BT-2 is particularly effective at creating a highly emissive state.

  • Low Quantum Yield (BT-3): When substituents cause steric clash, the molecule may adopt a non-planar conformation in the excited state. This twisting can lead to a conical intersection, a point where the excited and ground state potential energy surfaces meet, providing a highly efficient pathway for non-radiative decay and thus quenching fluorescence.[8]

Conclusion and Future Directions

The fluorescence quantum yield of dimethoxy-substituted benzothiazoles is a finely tunable property governed by a complex interplay of electronic and steric factors. As demonstrated, the strategic placement of methoxy groups serves as a powerful tool to enhance emission efficiency, primarily by promoting radiative decay through the modulation of intramolecular charge transfer states and by suppressing non-radiative pathways.

The comparative method stands as the gold-standard protocol for accurately and reliably determining ΦF, providing the quantitative data necessary for structure-activity relationship studies. Understanding these relationships is paramount for the rational design of next-generation fluorescent probes. Future research will likely focus on integrating these principles with advanced computational modeling to predict ΦF with greater accuracy, accelerating the discovery of novel benzothiazole derivatives for high-sensitivity applications in diagnostics, targeted drug delivery, and advanced materials.

References

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Carlson, B. (2018). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. Retrieved from [Link]

  • Fluorescence Quantum Yield measurement. (2023, May 24). Jasco Europe. Retrieved from [Link]

  • Chou, P. T., et al. (2010). Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents. PubMed. Retrieved from [Link]

  • Abu Jarra, H., et al. (2022). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Tomul XXX, Chimie. Retrieved from [Link]

  • Nikołajew, L., et al. (2023). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. Molecular Pharmaceutics. Retrieved from [Link]

  • Kovács, B., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. Retrieved from [Link]

  • Ordon, K., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. Retrieved from [Link]

  • Abu Jarra, H., et al. (2022). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Ordon-Wasilkowska, K., et al. (2024). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI. Retrieved from [Link]

  • Ordon, K., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Tzani, A., et al. (2023). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. MDPI. Retrieved from [Link]

  • Singh, M., et al. (2015). Design, synthesis and mode of action of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety as potent antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Ceylan, S., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives. AVESIS. Retrieved from [Link]

  • Ordon, K., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Publishing. Retrieved from [Link]

  • Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2024). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. ResearchGate. Retrieved from [Link]

  • Costa, S. P. G., et al. (n.d.). Synthesis, Solvatochromic and Fluorescence Properties. CORE. Retrieved from [Link]

  • Costa, S. P. G., et al. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. Retrieved from [Link]

  • González-García, A., et al. (2023). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. PMC. Retrieved from [Link]

  • Hien, T. T., et al. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Sharma, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved from [Link]

  • Rajeswari, T., et al. (2022). A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. PMC. Retrieved from [Link]

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  • Costa, S. P. G., et al. (n.d.). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Anticancer Mechanisms of the 2-Arylbenzothiazole Pharmacophore

Foreword The 2-arylbenzothiazole scaffold represents a "privileged" structure in medicinal chemistry, a core molecular framework that confers potent and diverse biological activities.[1][2][3] Its derivatives have garner...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The 2-arylbenzothiazole scaffold represents a "privileged" structure in medicinal chemistry, a core molecular framework that confers potent and diverse biological activities.[1][2][3] Its derivatives have garnered significant attention in oncology research due to their remarkable cytotoxicity against a wide array of human cancer cell lines, including those of the breast, colon, lung, and ovaries.[2][3][4][5] Compounds such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (DF 203) and 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610, also known as GW 610) have emerged as lead candidates, demonstrating nanomolar potency and paving the way for a deeper understanding of this pharmacophore's complex anticancer mechanisms.[4][6]

This guide provides a comprehensive exploration of the core mechanisms through which 2-arylbenzothiazoles exert their anticancer effects. We will dissect the intricate signaling pathways, from metabolic bioactivation to the induction of programmed cell death and cell cycle arrest. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the literature but also the causality behind experimental choices and detailed protocols to validate these mechanisms in the laboratory.

Section 1: The Central Role of Bioactivation: AhR and CYP1A1 Signaling

A fascinating aspect of many potent 2-arylbenzothiazoles is that they function as prodrugs. Their profound cytotoxicity is unlocked only after metabolic activation within the cancer cell itself, a mechanism that confers a degree of tumor selectivity. This bioactivation is intrinsically linked to the Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 (CYP) family of enzymes, particularly CYP1A1.

The AhR/CYP1A1 Axis: A Double-Edged Sword

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a critical role in sensing and responding to environmental toxins.[7] Many 2-arylbenzothiazoles are potent ligands for AhR.[1] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. A key target is the CYP1A1 gene.[7][8]

This leads to the overexpression of the CYP1A1 enzyme, which then metabolizes the 2-arylbenzothiazole parent compound into highly reactive electrophilic species.[6][9] These reactive metabolites can form adducts with cellular macromolecules, including DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[6] The sensitivity of cancer cells to these agents shows a significant correlation with their ability to induce CYP1A1 expression, making it a potential biomarker for patient sensitivity.

While this pathway is central to the drug's efficacy, it is noteworthy that CYP2S1 has been shown to deactivate these compounds by reducing the reactive hydroxylamine metabolite back to the less active amine form, representing a potential resistance mechanism.[6][9]

Visualizing the Bioactivation Pathway

The following diagram illustrates the signaling cascade from AhR ligation to the generation of cytotoxic metabolites.

AhR_CYP1A1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolism Metabolic Activation BT 2-Arylbenzothiazole (Prodrug) AhR AhR BT->AhR Binds Reactive_Metabolite Reactive Metabolite (Cytotoxic) BT->Reactive_Metabolite CYP1A1 Metabolism HSP90 HSP90 AhR->HSP90 Dissociates from AhR_BT AhR-BT Complex AhR_ARNT AhR-BT-ARNT Heterodimer AhR_BT->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT XRE XRE (Promoter Region) AhR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Enzyme CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_Enzyme Translation CYP1A1_Enzyme->BT Metabolizes DNA_Damage DNA Damage & Cell Death Reactive_Metabolite->DNA_Damage

Caption: AhR-mediated bioactivation of 2-arylbenzothiazoles.

Experimental Protocol: CYP1A2 Inhibition (IC₅₀ Determination)

The rationale for this assay is to quantify the potential of a test compound to inhibit a key drug-metabolizing enzyme. While CYP1A1 is the primary activator, assessing inhibition of related isoforms like CYP1A2 is crucial for understanding the compound's broader drug-drug interaction profile.

Principle: An isoform-specific substrate (e.g., Phenacetin for CYP1A2) is incubated with human liver microsomes (a source of CYP enzymes) and a range of test compound concentrations.[10] The formation of the metabolite is measured by LC-MS/MS. A decrease in metabolite formation relative to a vehicle control indicates inhibition, from which an IC₅₀ value (the concentration causing 50% inhibition) is calculated.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-arylbenzothiazole test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the probe substrate (e.g., Phenacetin) and a positive control inhibitor (e.g., α-Naphthoflavone).[10]

    • Prepare the reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system (cofactor for CYP activity).

  • Incubation Setup (96-well plate format):

    • To each well, add human liver microsomes (final concentration ~0.2 mg/mL) and the reaction buffer.

    • Add serial dilutions of the test compound (e.g., 0.1 to 25 µM) or the positive control.[10] Include a vehicle control (DMSO only).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

  • Initiating the Reaction:

    • Add the probe substrate (Phenacetin) to all wells to initiate the metabolic reaction.

    • Immediately add the NADPH regenerating system to start the enzymatic process.

  • Reaction Quenching:

    • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes).

    • Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the metabolite (Acetaminophen from Phenacetin) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 2: Induction of Apoptosis

A universal outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis.[5] 2-Arylbenzothiazoles are potent inducers of apoptosis, primarily through the intrinsic, mitochondria-mediated pathway.[12][13]

The Mitochondrial (Intrinsic) Pathway

This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[13] Treatment with 2-arylbenzothiazoles disrupts this delicate balance.

  • Upregulation of Bax/Downregulation of Bcl-2: The compounds increase the expression of pro-apoptotic Bax and decrease the expression of anti-apoptotic Bcl-2.[12][13]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the oligomerization of Bax and its insertion into the mitochondrial outer membrane, creating pores.

  • Cytochrome c Release: This permeabilization causes the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[12]

  • Apoptosome Formation & Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits and activates pro-caspase-9, forming the "apoptosome." Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[12][13]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[14]

Visualizing the Apoptotic Cascade

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Regulation cluster_cytosol Cytosol BT 2-Arylbenzothiazole Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BT->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) BT->Bax Activates Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC_mito Cytochrome c CytC_cyto Cytochrome c Mito->CytC_cyto Release Apoptosome Apoptosome CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruits & Activates aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis Executes cPARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by 2-arylbenzothiazoles.

Experimental Protocols for Apoptosis Validation

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[15] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the 2-arylbenzothiazole compound. Include wells for untreated (vehicle) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18] During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis.[19] This technique allows for the qualitative and semi-quantitative analysis of key proteins in the apoptotic cascade, such as the cleavage (activation) of caspases and PARP.[14]

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Culture and treat cells with the 2-arylbenzothiazole compound for the desired time.

    • Harvest the cells (both adherent and floating, as apoptotic cells detach).

    • Wash with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

    • Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[19][20]

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.[19]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Section 3: Induction of Cell Cycle Arrest

In addition to triggering cell death, 2-arylbenzothiazoles disrupt the highly regulated process of cell division, causing the cell cycle to halt at specific checkpoints. This prevents the cancer cells from proliferating. The most commonly observed effect is a potent arrest at the G2/M phase transition.[21][22]

Molecular Mechanism of G2/M Arrest

The transition from the G2 phase to mitosis (M phase) is primarily controlled by the activity of the Cyclin B1/CDK1 complex. 2-Arylbenzothiazoles can induce G2/M arrest through several mechanisms:[21][23]

  • DNA Damage Response: As mentioned, reactive metabolites can cause DNA double-strand breaks.[21] This damage activates checkpoint kinases (ATM/ATR), which in turn phosphorylate and inhibit the CDC25c phosphatase.

  • Inhibition of CDC25c: CDC25c is responsible for removing an inhibitory phosphate group from CDK1, thereby activating it. By inhibiting CDC25c, the compounds keep the Cyclin B1/CDK1 complex in an inactive state.[23]

  • Modulation of Cyclin/CDK Levels: Treatment can lead to decreased levels of key G2/M proteins like CDK1 and increased levels of Cyclin B1.[23]

  • Induction of CDK Inhibitors: The compounds can also upregulate the expression of cell cycle inhibitors like p21WAF1/CIP1 and p27KIP1, which bind to and inhibit CDK complexes, further contributing to the cell cycle block.[24]

Visualizing the G2/M Checkpoint Control

G2M_Arrest_Pathway cluster_stimulus Stimulus cluster_pathway G2/M Checkpoint Regulation cluster_outcome Cell Cycle Outcome BT 2-Arylbenzothiazole DNA_Damage DNA Damage BT->DNA_Damage CDC25c_active CDC25c (Active) BT->CDC25c_active Inhibits p53 p53 DNA_Damage->p53 Activates p21 p21 p53->p21 Induces CDK1_CyclinB_active CDK1 / Cyclin B1 (Active) p21->CDK1_CyclinB_active Inhibits CDK1_CyclinB_inactive CDK1-P / Cyclin B1 (Inactive) CDC25c_active->CDK1_CyclinB_inactive Arrest G2/M Arrest CDC25c_inactive CDC25c-P (Inactive) CDK1_CyclinB_inactive->CDK1_CyclinB_active Dephosphorylation M Mitosis CDK1_CyclinB_active->M Promotes Entry G2 G2 Phase

Caption: G2/M cell cycle arrest induced by 2-arylbenzothiazoles.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This flow cytometry-based method quantifies the DNA content of individual cells. Propidium iodide (PI) is a fluorescent dye that stoichiometrically intercalates into the major groove of DNA. Because the amount of fluorescence is directly proportional to the amount of DNA, cells in different phases of the cell cycle (G0/G1 with 2N DNA content, S with >2N and <4N, and G2/M with 4N) can be distinguished and quantified. Cells must be fixed and permeabilized to allow the dye to enter and stain the nucleus.[25]

Step-by-Step Methodology:

  • Cell Culture and Harvesting:

    • Culture and treat cells with the 2-arylbenzothiazole compound for a specified duration (e.g., 24 hours).

    • Harvest cells by trypsinization. Collect the culture medium as well, as some cells may have detached. Centrifuge to pellet all cells.

  • Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in a small volume of PBS to ensure a single-cell suspension.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final volume of ~1 mL.[25][26] This slow addition is critical to prevent cell clumping.

    • Fix the cells for at least 30 minutes on ice, or store at -20°C for several weeks.[26]

  • Staining:

    • Centrifuge the fixed cells at a higher speed than live cells (e.g., 500 x g for 5 minutes) to pellet them.[25]

    • Carefully aspirate the ethanol and wash the pellet twice with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[26] RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[27]

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 single-cell events. Use a pulse-width or pulse-area vs. pulse-height dot plot to gate on single cells and exclude doublets and aggregates.

    • Display the PI fluorescence intensity on a linear-scale histogram.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated samples to the untreated control to identify arrest at specific checkpoints.

Summary and Future Outlook

The 2-arylbenzothiazole pharmacophore exerts its potent anticancer activity through a sophisticated, multi-pronged attack on cancer cell biology. The key mechanisms involve:

  • Tumor-Selective Bioactivation: A reliance on AhR-mediated induction of CYP1A1 to convert the prodrug into a cytotoxic agent.

  • Induction of Apoptosis: Primarily through the intrinsic mitochondrial pathway, by altering the Bax/Bcl-2 ratio and activating the caspase cascade.

  • Cell Cycle Arrest: A robust blockade of cell proliferation, typically at the G2/M checkpoint, by modulating the activity of the Cyclin B1/CDK1 complex.

The interplay of these mechanisms underscores the potential of this scaffold in developing novel and effective cancer therapeutics. Future research will likely focus on structural optimization to enhance potency, improve metabolic stability, and overcome potential resistance mechanisms, thereby refining these promising candidates for clinical application.[4]

References

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.
  • Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. PMC.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactiv
  • Benzothiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. PMC. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. PMC. [Link]

  • Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. MDPI. [Link]

  • The Aryl Hydrocarbon Receptor (AhR) as a Drug Target for Cancer Chemotherapy. PMC. [Link]

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. [Link]

  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 | Request PDF. ResearchGate. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers. [Link]

  • Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity. PubMed. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Request PDF. ResearchGate. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. [Link]

  • CYP Inhibition Assay. Creative Bioarray. [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC. [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link]

  • Apoptosis Induced by 2-Aryl Benzothiazoles-Mediated Photodynamic Therapy in Melanomas via Mitochondrial Dysfunction | Request PDF. ResearchGate. [Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • CYP Inhibition Screen Assay Using LC-MS/MS. Profacgen. [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. [Link]

  • Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors. PMC. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought. MD Anderson Cancer Center. [Link]

  • Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21 WAF1/CIP1 and p27 KIP1 pathway. Oncotarget. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell cycle arrest – Knowledge and References. Taylor & Francis. [Link]

  • What are the key in vitro assays to assess CYP inhibition or induction? Patsnap Synapse. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for Amyloid Fibril Staining Using Benzothiazole Fluorescent Probes

Introduction: The Molecular Rotor Mechanism Benzothiazole dyes, specifically Thioflavin T (ThT) and its sulfonated derivative Thioflavin S (ThS) , are the gold standards for detecting amyloid fibrils in neurodegenerative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Rotor Mechanism

Benzothiazole dyes, specifically Thioflavin T (ThT) and its sulfonated derivative Thioflavin S (ThS) , are the gold standards for detecting amyloid fibrils in neurodegenerative research (Alzheimer’s, Parkinson’s). Their utility relies on a specific quantum mechanical phenomenon: the molecular rotor effect .

In solution, the benzothiazole ring and the dimethylaniline ring of ThT rotate freely around the central C-C bond. This rotation dissipates excited-state energy via non-radiative decay, resulting in negligible fluorescence (quenching). When ThT binds to the rigid


-sheet channels of amyloid fibrils, this intramolecular rotation is sterically restricted. The molecule becomes "locked" in a planar conformation, forcing energy dissipation through radiative decay (fluorescence).

Key Spectral Properties:

  • Excitation Max: ~440–450 nm[1]

  • Emission Max: ~480–490 nm

  • Quantum Yield: Increases >100-fold upon binding.

Materials & Reagents Preparation

Accuracy in amyloid assays begins with the probe quality. Commercial ThT grades often contain impurities that interfere with stoichiometry.

Thioflavin T (ThT) Stock Solution (1 mM)

Reagents: Thioflavin T (Ultra-pure grade), HPLC-grade water or Phosphate Buffered Saline (PBS), 0.22 µm syringe filter.

  • Dissolution: Dissolve 3.2 mg of ThT in 10 mL of HPLC-grade water.

    • Note: Avoid PBS for the initial stock if long-term stability is required; ions can promote slow precipitation.

  • Filtration (Critical): Filter the solution through a 0.22 µm PES syringe filter .

    • Reasoning: Unfiltered ThT contains micro-crystals that act as nucleation seeds, causing false-positive "lag phase" shortening in kinetic assays.

  • Concentration Verification: Dilute 1:100 in Ethanol and measure Absorbance at 416 nm.

    • Calculate concentration using Beer’s Law:

      
      [2]
      
    • 
      .[3]
      
  • Storage: Store in amber aliquots at -20°C (stable for 6 months). Thaw only once.

Protocol A: In Vitro Kinetic Fluorescence Assay

Application: Monitoring protein aggregation rates (nucleation, elongation, saturation).

Experimental Setup
  • Platform: 96-well black-walled, clear-bottom microplate (prevents cross-talk, allows bottom reading).

  • Temperature: 37°C (physiological) or variable (stress testing).

  • Shaking: Optional (intermittent shaking promotes fragmentation and faster kinetics).

Workflow
  • Protein Prep: Isolate monomeric protein (e.g., A

    
    42, 
    
    
    
    -synuclein) using Size Exclusion Chromatography (SEC) to remove pre-existing oligomers.
  • Reaction Mix:

    • Final Protein Concentration: 10–50 µM.

    • Final ThT Concentration: 20 µM (Standard).

      • Optimization: Do not exceed 50 µM. High concentrations cause the Inner Filter Effect (IFE) , where the dye absorbs its own excitation light, artificially lowering signal.[4]

  • Controls:

    • Blank: Buffer + ThT (background subtraction).[1]

    • Negative Control: Non-amyloidogenic protein (e.g., BSA) + ThT.

Data Acquisition

Set the plate reader to Bottom Read mode to minimize scattering from condensation.

ParameterSetting
Excitation440 nm
Emission485 nm
Cutoff Filter475 nm (if available)
GainSet using a fully aggregated positive control (70% saturation)
ReadsEvery 5–15 minutes
Workflow Visualization

KineticAssay Start Start: Monomeric Protein Mix Prepare Reaction Mix (Protein + 20 µM ThT) Start->Mix Stock ThT Stock (1 mM) Filtered 0.22 µm Stock->Mix Plate Load 96-Well Black Plate (Include Buffer Blanks) Mix->Plate Reader Plate Reader Ex: 440nm | Em: 485nm Plate->Reader Loop Kinetic Loop (Read every 10 min) Reader->Loop Loop->Reader Time < End Analyze Data Analysis Subtract Blank -> Plot RFU vs Time Loop->Analyze Time = End

Figure 1: Workflow for ThT Kinetic Aggregation Assay. Note the iterative loop for real-time monitoring.

Protocol B: Histological Staining (Thioflavin S)

Application: Visualizing amyloid plaques (e.g., Alzheimer's senile plaques) in fixed tissue. Note: Thioflavin S (ThS) is preferred over ThT for tissue because it is a mixture of methylated benzothiazoles that binds more robustly to complex tissue deposits, though ThT can be substituted.

Tissue Preparation[5][6]
  • Fixation: 10% Neutral Buffered Formalin or 4% Paraformaldehyde.

  • Sectioning: Paraffin-embedded (5–10 µm) or free-floating frozen sections.

Staining Procedure[5][6][7][8]
  • Deparaffinization: Xylene (2x 5 min)

    
     100% EtOH (2x 3 min) 
    
    
    
    95% EtOH (3 min)
    
    
    70% EtOH (3 min)
    
    
    Water.[5]
  • Staining: Incubate slides in 1% (w/v) Thioflavin S (aqueous) for 8 minutes at Room Temperature (RT).

    • Light Protection: Keep in the dark/foil-covered coplin jar.

  • Differentiation (Crucial): Wash in 80% Ethanol for 2x 3 minutes.

    • Mechanism:[4][6][5][7] This removes non-specific binding to nuclear material and lipids. Without this, the background will be too high.

  • Rinse: Distilled water (3x 3 minutes).

  • Mounting: Use an aqueous mounting medium (e.g., Glycerol Jelly or Fluoromount-G). Do NOT use xylene-based media as they dissolve the dye.

Imaging

Use a fluorescence microscope with a GFP filter set (Blue excitation, Green emission). Amyloid deposits appear bright green/yellow against a dark background.

Staining Workflow Visualization

Histology Tissue Fixed Tissue (Paraffin/Frozen) Hydrate Rehydration Xylene -> EtOH -> Water Tissue->Hydrate Stain Stain: 1% Thioflavin S 8 min @ RT (Dark) Hydrate->Stain Diff Differentiation 80% EtOH (Remove Background) Stain->Diff Critical Step Wash Wash dH2O (3x) Diff->Wash Mount Mount Aqueous Medium Wash->Mount Image Microscopy GFP Filter Mount->Image

Figure 2: Thioflavin S Histological Staining Workflow.[8] Differentiation is the critical quality control step.

Troubleshooting & Validation

The Inner Filter Effect (IFE)

At high concentrations (>50 µM) or in the presence of absorbing drugs (e.g., curcumin, quercetin), the excitation light is absorbed before reaching the center of the well.

  • Diagnosis: Linear dilution of the probe does not yield linear fluorescence.

  • Correction: Use low ThT concentrations (10–20 µM) or apply the correction formula:

    
    
    
Quenching & Interference

Polyphenols (common Alzheimer's drug candidates) often quench ThT fluorescence or compete for the binding site.

  • Solution: Use an orthogonal method (e.g., Transmission Electron Microscopy or Circular Dichroism) to validate that a drop in fluorescence is actually inhibition of aggregation, not just optical quenching.

Quantitative Summary Table
VariableKinetic Assay (ThT)Histology (ThS)
Concentration 20 µM1% (approx. 20-30 mM)
Solvent Buffer (PBS/Tris)Water (Aqueous)
Binding Time Real-time (Hours)8 Minutes
Differentiation N/A80% Ethanol
Primary Artifact Inner Filter EffectNon-specific nuclear binding

References

  • Xue, C., et al. (2017).[9] Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. Retrieved from [Link]

  • Hudson, S. A., et al. (2009).[10] The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal. Retrieved from [Link]

  • University of Utah. (n.d.). Thioflavine S - Amyloid Staining Protocol. WebPath. Retrieved from [Link]

  • Alzforum. (2009). Thioflavin-S Staining Protocol for Plaques and Tangles. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Solvent Selection for 2-(3,5-dimethoxyphenyl)benzothiazole Fluorescence Assays

Introduction: The Critical Role of the Solvent Environment 2-Arylbenzothiazoles are a versatile class of heterocyclic compounds widely recognized for their significant biological and industrial applications.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent Environment

2-Arylbenzothiazoles are a versatile class of heterocyclic compounds widely recognized for their significant biological and industrial applications.[1] Among these, 2-(3,5-dimethoxyphenyl)benzothiazole has emerged as a promising fluorophore for the development of sensitive detection assays.[1][2] The fluorescence emission of such molecules is not an intrinsic constant; rather, it is profoundly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, dictates that changes in solvent polarity can significantly alter the absorption and emission spectra, as well as the fluorescence quantum yield (Φf) of a fluorophore.[3][4]

For researchers, scientists, and drug development professionals, a nuanced understanding and strategic selection of the solvent system are paramount to developing robust, reproducible, and highly sensitive fluorescence-based assays. An inappropriate solvent can lead to diminished fluorescence intensity, spectral shifts that interfere with detection, or even complete quenching of the signal, thereby compromising the validity of experimental results.

This comprehensive guide provides a detailed framework for the systematic selection of an optimal solvent for fluorescence assays utilizing 2-(3,5-dimethoxyphenyl)benzothiazole. We will delve into the theoretical underpinnings of solvent-fluorophore interactions, present detailed protocols for solvent screening and characterization, and offer insights into data interpretation to empower researchers to maximize the performance of their fluorescence assays.

Theoretical Framework: Understanding Solvent Effects on Fluorescence

The photophysical properties of 2-(3,5-dimethoxyphenyl)benzothiazole are governed by the interplay of its electronic structure with the surrounding solvent molecules. Key phenomena to consider include:

  • Solvatochromism: This refers to the solvent-induced change in the position, and sometimes intensity, of a molecule's absorption or emission spectra.[4] For many 2-arylbenzothiazoles, an increase in solvent polarity leads to a redshift (bathochromic shift) in the emission spectrum.[3][5] This is often indicative of a larger dipole moment in the excited state compared to the ground state.[6] Polar solvents stabilize the more polar excited state, thus lowering its energy and resulting in a longer-wavelength emission.[7]

  • Fluorescence Quenching: This process leads to a decrease in the fluorescence quantum yield. Quenching can occur through various mechanisms, including:

    • Intersystem Crossing: Solvents containing heavy atoms can promote intersystem crossing from the excited singlet state to a non-emissive triplet state, reducing fluorescence.[8]

    • Vibrational Quenching: Solvents with high-frequency vibrations, such as the O-H stretching in water and alcohols, can non-radiatively deactivate the excited state of the fluorophore, leading to quenching.[9] This effect is often more pronounced for red-emitting dyes.[9]

    • Specific Chemical Interactions: Hydrogen bonding or other specific interactions between the fluorophore and solvent molecules can alter the electronic structure and provide non-radiative decay pathways.[9]

The selection of an appropriate solvent is therefore a balancing act between achieving desirable spectral properties and minimizing detrimental quenching effects.

Experimental Protocols

This section outlines a systematic approach to screen and select the optimal solvent for a 2-(3,5-dimethoxyphenyl)benzothiazole-based fluorescence assay.

Protocol 1: Comprehensive Solvent Screening

Objective: To evaluate the influence of a diverse range of solvents on the fundamental photophysical properties of 2-(3,5-dimethoxyphenyl)benzothiazole.

Materials:

  • 2-(3,5-dimethoxyphenyl)benzothiazole (high purity)

  • A selection of spectroscopic grade solvents covering a wide range of polarities (e.g., n-hexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, ethanol, methanol, dimethyl sulfoxide (DMSO), and water).

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(3,5-dimethoxyphenyl)benzothiazole in a solvent in which it is highly soluble (e.g., DMSO or chloroform).

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum (λmax) to minimize inner filter effects.[10]

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum for the working solution in each solvent.

    • Identify the λmax for each solvent.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the λmax determined for each solvent.

    • Record the fluorescence emission spectrum for each solution.

    • Note the wavelength of maximum emission (λem) and the integrated fluorescence intensity.

Data Analysis and Interpretation:

Compile the collected data into a table for easy comparison.

Table 1: Photophysical Properties of 2-(3,5-dimethoxyphenyl)benzothiazole in Various Solvents

SolventPolarity Indexλmax (nm)λem (nm)Stokes Shift (nm)Relative Fluorescence Intensity
n-Hexane0.1DataDataDataData
Toluene2.4DataDataDataData
Chloroform4.1DataDataDataData
Dichloromethane3.1DataDataDataData
Acetone5.1DataDataDataData
Acetonitrile5.8DataDataDataData
Ethanol4.3DataDataDataData
Methanol5.1DataDataDataData
DMSO7.2DataDataDataData
Water10.2DataDataDataData

Note: This table is a template. Actual data needs to be experimentally determined.

A large Stokes shift is often desirable in fluorescence assays to minimize self-absorption and improve signal-to-noise. Solvents that yield high relative fluorescence intensity are generally preferred.

Protocol 2: Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of fluorescence emission in the most promising solvents identified in Protocol 1. The comparative method, using a well-characterized standard, is a reliable approach.[11]

Materials:

  • Solutions of 2-(3,5-dimethoxyphenyl)benzothiazole in the selected solvents.

  • A suitable fluorescence quantum yield standard with a known Φf and emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.58).[10]

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a Series of Dilutions: For both the test compound and the standard, prepare a series of dilutions in their respective solvents. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.

  • Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test compound and the standard. Ensure identical instrument settings (e.g., slit widths) for all measurements.[12]

  • Calculate Integrated Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the test compound (Φf_test) can be calculated using the following equation[12]:

    Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients of the straight lines from the plots of integrated fluorescence intensity vs. absorbance.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively.

Protocol 3: Photostability Assessment

Objective: To evaluate the photostability of 2-(3,5-dimethoxyphenyl)benzothiazole in the optimal solvent under prolonged light exposure, which is crucial for applications requiring long-term measurements or imaging.[12][13]

Materials:

  • Solution of 2-(3,5-dimethoxyphenyl)benzothiazole in the selected optimal solvent.

  • Spectrofluorometer with time-scan capabilities.

  • Light source for continuous illumination (can be the excitation source of the spectrofluorometer).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorophore in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity at the emission maximum.

  • Continuous Illumination: Continuously expose the sample to the excitation light within the spectrofluorometer.

  • Time-Lapse Measurement: Record the fluorescence intensity at the emission maximum at regular intervals over an extended period (e.g., 30-60 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time. The rate of fluorescence decay is an indicator of the photostability of the probe in that solvent. A slower decay rate signifies better photostability.[14]

Visualization of Workflows

_caption Workflow for Solvent Selection

Solvent_Fluorophore_Interactions cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_solvent Solvent Effects S0 Fluorophore (S0) S1 Fluorophore (S1) S0->S1 Excitation (hν_ex) S1->S0 Fluorescence (hν_em) Solvation Solvent Reorganization (Stabilization of S1) S1->Solvation Influences λem Quenching Non-Radiative Decay (e.g., Vibrational Quenching) S1->Quenching Reduces Φf Quenching->S0 _caption Solvent-Fluorophore Interactions

Conclusion and Best Practices

The judicious selection of a solvent is a cornerstone of developing reliable and sensitive fluorescence assays. For 2-(3,5-dimethoxyphenyl)benzothiazole, a systematic evaluation of solvent effects on its photophysical properties is not merely a preliminary step but a critical optimization parameter.

Key Takeaways:

  • No Universal Solvent: The optimal solvent is application-dependent. A solvent that provides the highest quantum yield may not be suitable for a biological assay due to toxicity or solubility issues.

  • Balance is Key: The goal is to find a solvent that provides a favorable combination of a high fluorescence quantum yield, a large Stokes shift, and excellent photostability, while also being compatible with the assay system.

  • Purity Matters: Always use spectroscopic grade solvents to avoid impurities that may quench fluorescence or introduce background signals.

  • Consider the Assay Environment: For biological assays, the solvent must be biocompatible. Often, a mixed solvent system (e.g., DMSO/aqueous buffer) is employed to balance fluorophore solubility and biological compatibility. In such cases, the protocols described herein should be adapted to evaluate the effects of varying the co-solvent ratio.

By following the detailed protocols and considering the theoretical principles outlined in this guide, researchers can confidently select the most appropriate solvent to unlock the full potential of 2-(3,5-dimethoxyphenyl)benzothiazole in their fluorescence-based applications.

References

  • Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

  • Stanforth, S. P., Tarbit, B., & Wilson, J. W. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry, 22(4), 1435-1443. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved February 20, 2026, from [Link]

  • Kumar, M., Kumar, N., Kumar, S., & Singh, P. (2022). A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. Scientific Reports, 12(1), 4721. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved February 20, 2026, from [Link]

  • Taylor, M. S., & Gabbaï, F. P. (2018). Solvatochromism and fluorescence response of a halogen bonding anion receptor. Chemical Communications, 54(42), 5346–5349. [Link]

  • Le Dantec, R., Tondelier, D., Geffroy, B., & De Bettignies, R. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Sensors, 11(9), 8358–8369. [Link]

  • Das, S., Ghorai, S., & Das, D. (2020). Solvato(fluoro)chromism, investigation of quenching mechanism and thermodynamic binding parameter of two new azine derivatives for selective detection of Cu2+ ion. Journal of the Indian Chemical Society, 97(9), 1498-1506. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved February 20, 2026, from [Link]

  • Tralić-Kulenović, V., Fišer-Jakić, L., & Lazarević, Z. (2006). Absorption and Fluorescence Characteristics of Some 2-Aryl-and 2-Heteroaryl-benzothiazoles in Different Solvents and at Various pH Values. Croatica Chemica Acta, 79(3), 425-430. [Link]

  • Der Pharma Chemica. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Retrieved February 20, 2026, from [Link]

  • Kuimova, M. K., & Yahioglu, G. (2020). Universal quenching of common fluorescent probes by water and alcohols. Physical Chemistry Chemical Physics, 22(46), 27017-27024. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Retrieved February 20, 2026, from [Link]

  • MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Retrieved February 20, 2026, from [Link]

  • CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved February 20, 2026, from [Link]

  • Bentham Science. (n.d.). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Arylbenzothiazole as Antimicrobial and antioxidant agents. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2016). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Retrieved February 20, 2026, from [Link]

  • PubMed. (2014). Low molecular weight fluorescent probes with good photostability for imaging RNA-rich nucleolus and RNA in cytoplasm in living cells. Retrieved February 20, 2026, from [Link]

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  • ResearchGate. (n.d.). LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Retrieved February 20, 2026, from [Link]

  • PubMed. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved February 20, 2026, from [Link]

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Method

Application Note: Microwave-Assisted Green Synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-benzothiazole

Executive Summary This application note details a robust, green chemistry protocol for the synthesis of 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole . Utilizing microwave irradiation in a glycerol medium, this method elimin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, green chemistry protocol for the synthesis of 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole . Utilizing microwave irradiation in a glycerol medium, this method eliminates the need for toxic organic solvents and external catalysts. The protocol achieves high yields (>85%) in significantly reduced reaction times (<10 minutes) compared to conventional reflux methods (6–12 hours). This scaffold is of high value in medicinal chemistry, particularly for antitumor applications and as a potential amyloid-imaging agent due to the lipophilic 3,5-dimethoxy substitution pattern.

Scientific Rationale & Mechanism

Pharmacological Relevance

The 2-arylbenzothiazole pharmacophore is a privileged structure in drug discovery. The specific inclusion of the 3,5-dimethoxyphenyl moiety is strategic:

  • Lipophilicity: The methoxy groups enhance membrane permeability, crucial for intracellular targets.

  • Metabolic Stability: Unlike hydroxylated analogues (e.g., resveratrol derivatives), methoxy groups are resistant to rapid glucuronidation, improving bioavailability.

  • Targeting: Analogs such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) have demonstrated potent antitumor activity against breast and colon cancer lines [1].[1] The 3,5-isomer provides a unique steric profile for structure-activity relationship (SAR) studies.

The "Glycerol Effect" in Microwave Synthesis

While conventional synthesis involves oxidative cyclization of Schiff bases using reagents like


 or DMSO, this protocol utilizes glycerol  as a dual-purpose solvent and promoter.
  • Dielectric Heating: Glycerol has a high loss tangent (

    
    ), meaning it efficiently converts microwave energy into heat, allowing rapid temperature ramping without high pressure [2].
    
  • Green Medium: It is biodegradable, non-toxic, and water-soluble, simplifying workup.

  • Promoter Activity: Glycerol facilitates the reaction via hydrogen bonding network stabilization of the transition states, often negating the need for Lewis acid catalysts [3].

Reaction Mechanism

The formation proceeds via a condensation-cyclization-oxidation cascade:

  • Condensation: 2-Aminothiophenol reacts with 3,5-dimethoxybenzaldehyde to form the Schiff base (imine) intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the thiol group on the imine carbon yields the 2-substituted benzothiazoline (dihydro-intermediate).

  • Oxidative Aromatization: The intermediate undergoes oxidative dehydrogenation to restore aromaticity, yielding the final benzothiazole. In open-vessel microwave conditions, atmospheric oxygen is often sufficient for this step.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Quantity (mmol)Role
2-Aminothiophenol 125.191.02.0 mmol (0.25 g)Nucleophile
3,5-Dimethoxybenzaldehyde 166.171.02.0 mmol (0.33 g)Electrophile
Glycerol 92.09Solvent5 - 10 mLMedium/Promoter
Ethanol (95%) --~20 mLRecrystallization
Methodology: Catalyst-Free Glycerol Route

Step 1: Preparation

  • In a 30 mL microwave-compatible borosilicate vial, dissolve 3,5-dimethoxybenzaldehyde (2.0 mmol) in 5 mL of glycerol.

  • Add 2-aminothiophenol (2.0 mmol) to the mixture.

  • Note: Stir manually with a glass rod for 30 seconds to ensure homogeneity. The mixture may appear viscous.

Step 2: Microwave Irradiation

  • Place the vessel in a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters:

    • Power: Dynamic (Max 300 W) to maintain temperature.

    • Temperature: 100°C – 110°C.

    • Time: 5 – 8 minutes.

    • Stirring: High (magnetic stir bar is essential due to glycerol viscosity).

  • Safety Check: Monitor pressure if using a sealed vessel, though open-vessel (with reflux condenser) is preferred to allow oxidative dehydrogenation via air.

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool to ~60°C.

  • Pour the warm reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring. Glycerol will dissolve into the aqueous phase.

  • The crude product will precipitate as a solid.

  • Filter the solid using a Buchner funnel and wash copiously with water (3 x 20 mL) to remove residual glycerol.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol (95%).

  • Filter the pure crystals and dry in a vacuum desiccator.

Workflow Visualization

SynthesisWorkflow Reactants Reactants: 2-Aminothiophenol + 3,5-Dimethoxybenzaldehyde Mixing Mixing: Solvent: Glycerol Stir to Homogeneity Reactants->Mixing MW_Irradiation MW Irradiation: 100-110°C, 5-8 min (Dynamic Power) Mixing->MW_Irradiation  Activation Quenching Quenching: Pour into Ice Water Precipitation MW_Irradiation->Quenching  Cool & Pour Filtration Isolation: Vacuum Filtration Wash w/ H2O Quenching->Filtration Purification Purification: Recrystallization (EtOH) Filtration->Purification Product Final Product: 2-(3,5-dimethoxyphenyl)- 1,3-benzothiazole Purification->Product

Caption: Step-by-step workflow for the microwave-assisted synthesis of 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole.

Mechanistic Pathway[2][3][4][5][6]

Mechanism Start Reagents (Thiol + Aldehyde) SchiffBase Intermediate 1: Schiff Base (Imine) (-H2O) Start->SchiffBase Condensation Cyclization Intermediate 2: Benzothiazoline (Ring Closure) SchiffBase->Cyclization Intramolecular Thiol Attack Oxidation Oxidative Aromatization (-2H) Cyclization->Oxidation Air/Glycerol Final Target: 2-Arylbenzothiazole Oxidation->Final

Caption: Chemical mechanism: Condensation followed by intramolecular nucleophilic attack and oxidative aromatization.

Characterization & Quality Control

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal / ObservationStructural Assignment
IR (KBr) 1600–1620 cm⁻¹C=N stretching (Benzothiazole ring)
1250 cm⁻¹C-O-C stretching (Methoxy groups)
Absence of 2500–2600 cm⁻¹Disappearance of S-H stretch
¹H NMR

3.80 – 3.90 ppm (Singlet, 6H)
Methoxy protons (-OCH₃) at 3,5 positions
(CDCl₃)

6.60 – 6.70 ppm (Triplet, 1H)
Aromatic proton between methoxy groups (para to thiazole)

7.30 – 8.10 ppm (Multiplets)
Benzothiazole core protons
MS (ESI) m/z ~ 272.08 [M+H]⁺Molecular ion peak (Calc. MW: 271.33)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete removal of glycerol.Wash the crude solid thoroughly with water.[2] Glycerol is highly viscous and requires copious washing.
Incomplete Reaction Low microwave absorption.Ensure the reaction temperature reaches 100°C. If using a different solvent (e.g., Ethanol), add a catalyst like

or select a high-absorbing vessel.
Thermal Runaway "Hot spots" in glycerol.Use vigorous magnetic stirring. Glycerol can heat very rapidly; set a maximum power limit (e.g., 50W initial, ramping to 300W).
Product Purity Incomplete oxidation of intermediate.Ensure the reaction vessel is not strictly anaerobic. The final step requires hydrogen removal; open-vessel reflux or adding a mild oxidant (e.g., 1 mol%

) can help drive aromatization.

References

  • Bradshaw, T. D., et al. (2006). "Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a Simple Fluorinated 2-Arylbenzothiazole, Shows Potent and Selective Inhibitory Activity against Lung, Colon, and Breast Cancer Cell Lines."[1] Journal of Medicinal Chemistry.

  • Zhang, X.-Z., et al. (2012).[3] "Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent." Journal of Chemical Research.[4][3]

  • Maleki, B., et al. (2012). "Green and highly efficient synthesis of 2-arylbenzothiazoles using glycerol without catalyst at ambient temperature."[5] Molecules.

  • Gupta, R., et al. (2010). "Green synthesis of 2-substituted benzothiazoles using glycerol as solvent and catalyst under microwave irradiation." Green Chemistry Letters and Reviews.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Dimethoxy-2-phenylbenzothiazoles

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of dimethoxy-2-phenylbenzothiazoles, a class of compounds with significant interest in pharmaceutical and materials science. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of dimethoxy-2-phenylbenzothiazoles, a class of compounds with significant interest in pharmaceutical and materials science. We will explore the nuances of their behavior under different ionization techniques, offering a comparative analysis supported by established fragmentation principles. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of these molecules.

Introduction: The Significance of Dimethoxy-2-phenylbenzothiazoles and the Role of Mass Spectrometry

Dimethoxy-2-phenylbenzothiazoles represent a key scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. Accurate structural characterization is paramount for understanding their structure-activity relationships and for quality control during synthesis. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns.[1][2]

The position of the two methoxy groups on the 2-phenyl ring significantly influences the fragmentation pathways. This guide will compare and contrast the expected fragmentation patterns of different isomers, providing a framework for their differentiation by mass spectrometry. We will primarily focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), as they offer complementary structural information.

Experimental Design and Rationale

The choice of ionization method and analytical conditions is critical for obtaining informative mass spectra. Here, we outline a robust experimental approach for the analysis of dimethoxy-2-phenylbenzothiazoles.

Sample Preparation and Introduction
  • For Electron Ionization (EI): Samples are typically introduced via a gas chromatograph (GC) for separation and purification prior to ionization. A 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate is a suitable starting concentration. The GC oven temperature program should be optimized to ensure good chromatographic peak shape and separation from any impurities.

  • For Electrospray Ionization (ESI): Samples are introduced via liquid chromatography (LC) or direct infusion. A 10 µg/mL solution in a mixture of methanol or acetonitrile and water with 0.1% formic acid (for positive ion mode) is a common starting point. The formic acid aids in the protonation of the analyte.[3][4]

Mass Spectrometry Parameters

The following table outlines typical starting parameters for the analysis of dimethoxy-2-phenylbenzothiazoles on common mass spectrometry platforms.

ParameterElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Ionization Mode PositivePositive and Negative
Electron Energy 70 eV-
Ion Source Temp. 230 °C120-150 °C
Capillary Voltage -3.5-4.5 kV
Collision Gas -Argon or Nitrogen
Collision Energy -10-40 eV (for MS/MS)

Rationale for Parameter Selection:

  • 70 eV Electron Energy (EI): This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.[5]

  • Positive Ion Mode (ESI): The benzothiazole nitrogen is a site of ready protonation, making positive ion mode highly sensitive for this class of compounds.[3][4]

  • Collision Energy (MS/MS): A range of collision energies should be investigated to obtain a comprehensive fragmentation profile. Lower energies will produce simpler spectra dominated by the most facile fragmentations, while higher energies will induce more extensive fragmentation.[6]

Fragmentation Analysis: A Comparative Study

The fragmentation of dimethoxy-2-phenylbenzothiazoles is driven by the inherent stability of the benzothiazole ring system and the influence of the methoxy substituents.[7]

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation (M+•). The subsequent fragmentation is directed by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH3): This is a characteristic fragmentation of methoxy-substituted aromatic compounds, leading to a stable oxonium ion. The [M-15]+ ion is often a prominent peak in the spectrum.

  • Loss of Formaldehyde (CH2O): A subsequent loss of formaldehyde from the [M-15]+ ion can occur, resulting in an [M-15-30]+ fragment.

  • Loss of Carbon Monoxide (CO): Aromatic systems can lose CO, and this may be observed as a loss of 28 Da from various fragment ions.

  • Cleavage of the Phenyl-Benzothiazole Bond: This can lead to ions corresponding to the benzothiazole cation and the dimethoxyphenyl cation.

  • Benzothiazole Ring Fragmentation: The benzothiazole ring itself can undergo fragmentation, although this typically requires higher energy and results in lower mass fragments.

Illustrative Fragmentation Scheme (EI)

G M [M]+• M_minus_15 [M-15]+ M->M_minus_15 - •CH3 BT_ion Benzothiazole Cation M->BT_ion DMP_ion Dimethoxyphenyl Cation M->DMP_ion M_minus_45 [M-45]+ M_minus_15->M_minus_45 - CH2O

Caption: Key EI fragmentation pathways of dimethoxy-2-phenylbenzothiazoles.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In ESI, the primary ion observed is the protonated molecule, [M+H]+. Fragmentation is induced by collision-induced dissociation (CID) in the collision cell of the mass spectrometer.

Key Fragmentation Pathways ([M+H]+):

  • Loss of a Methyl Radical (•CH3): While less common in ESI than in EI for even-electron species, it can still be observed.

  • Loss of Methanol (CH3OH): The loss of a neutral methanol molecule is a common fragmentation pathway for protonated methoxy-substituted compounds.

  • Loss of Two Molecules of Methanol: Successive losses of methanol can occur, particularly at higher collision energies.

  • Cleavage of the Phenyl-Benzothiazole Bond: Similar to EI, this cleavage can occur, yielding protonated benzothiazole and dimethoxybenzene fragments.

Illustrative Fragmentation Scheme (ESI-MS/MS)

G MH [M+H]+ MH_minus_32 [M+H-32]+ MH->MH_minus_32 - CH3OH BT_H_ion Protonated Benzothiazole MH->BT_H_ion DMP_H_ion Protonated Dimethoxybenzene MH->DMP_H_ion MH_minus_64 [M+H-64]+ MH_minus_32->MH_minus_64 - CH3OH

Caption: Primary ESI-MS/MS fragmentation pathways for protonated dimethoxy-2-phenylbenzothiazoles.

Comparative Data Summary

The following table summarizes the expected key fragment ions for a generic dimethoxy-2-phenylbenzothiazole (Molecular Weight = 271.33 g/mol ) under EI and ESI conditions.

Fragmentation EventEI Fragment (m/z)ESI Fragment (m/z)
Molecular Ion/Protonated Molecule 271 ([M]+•)272 ([M+H]+)
Loss of Methyl Radical 256256 (less common)
Loss of Methanol -240
Loss of Formaldehyde (from [M-15]+) 226-
Successive Loss of Methanol -208
Benzothiazole Cation 135136
Dimethoxyphenyl Cation 137138

Isomer Differentiation

The fragmentation pattern can provide clues to the substitution pattern of the methoxy groups on the phenyl ring. For example, ortho-substituted isomers may exhibit unique fragmentation pathways due to intramolecular interactions (ortho-effect), which may not be present in meta or para isomers. Careful analysis of the relative intensities of fragment ions can aid in distinguishing between isomers.

Conclusion

The mass spectrometric fragmentation of dimethoxy-2-phenylbenzothiazoles is a predictable process governed by fundamental principles of ion chemistry. By understanding the characteristic fragmentation pathways under both EI and ESI conditions, researchers can confidently identify and structurally characterize these important molecules. This guide provides a foundational framework for the interpretation of their mass spectra and serves as a practical tool for scientists in the field.

References

  • Lopez-Avila, V., & Hites, R. A. (1980). Mass spectra of 2-substituted benzothiazoles. Organic Mass Spectrometry, 15(12), 643-646.
  • Mauri, P. L., & Pietta, P. G. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1735-1739.[3]

  • Weiss, D., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1311, 99-108.[8]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88.[4]

  • González-Gaya, B., et al. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Environmental Science & Technology, 49(20), 12277-12285.[9][10]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][11]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link][7]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Vessecchi, R., et al. (2021). Unraveling the Gas-Phase Chemistry of Caramboxin by Electrospray Ionization Tandem Mass Spectrometry and Theoretical Calculations. Journal of the Brazilian Chemical Society, 32(8), 1638-1647.[6]

  • Morton, T. H. (2012). A ‘meta effect’ in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(5), 637-646.[5]

  • Pasha, M. A. (2022). Synthesis of some substituted benzothiazole derivaties and its biological activities. International Journal of ChemTech Research, 1(4), 1224-1231.[1]

  • Al-Masoudi, N. A., et al. (2006). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. Archives of Pharmacal Research, 29(10), 865-872.[2]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-(3,5-dimethoxyphenyl)benzothiazole using Thin-Layer Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. This guide provides an in-depth, experience-driven protocol for va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. This guide provides an in-depth, experience-driven protocol for validating the purity of 2-(3,5-dimethoxyphenyl)benzothiazole, a heterocyclic moiety of significant interest in medicinal chemistry, using Thin-Layer Chromatography (TLC).[1][2] We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and self-validating methodology.

The Foundational Principle: Why TLC is a Go-To for Purity Assessment

Thin-Layer Chromatography (TLC) is a powerful and rapid analytical technique used to separate components of a mixture.[3][4] Its utility in purity assessment stems from the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[5][6][7] In essence, as the mobile phase ascends the TLC plate via capillary action, it carries the sample mixture with it.[4][6]

The extent to which each component travels up the plate is determined by its relative affinity for the stationary and mobile phases.[8] Compounds with a higher affinity for the polar stationary phase will travel shorter distances, while those more soluble in the mobile phase will travel further.[9][10] A pure compound should, under ideal conditions, appear as a single, distinct spot on the developed TLC plate.[7][9] The presence of multiple spots indicates the presence of impurities.

The Retention Factor (Rf) is a key metric in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12][13] It is a characteristic value for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, temperature).

Experimental Design: A Self-Validating Approach

A robust TLC protocol for purity validation must be designed to be self-validating. This means incorporating controls and systematic comparisons to ensure the reliability of the results. Our approach will focus on optimizing the mobile phase and employing multiple visualization techniques to confidently assess the purity of 2-(3,5-dimethoxyphenyl)benzothiazole.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 aluminum-backed plates are a standard and reliable choice. The "F254" designation indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[14][15]

  • Sample Preparation:

    • Test Sample: A solution of the synthesized 2-(3,5-dimethoxyphenyl)benzothiazole in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

    • Reference Standard (if available): A solution of analytically pure 2-(3,5-dimethoxyphenyl)benzothiazole at the same concentration as the test sample.

    • Starting Materials: Solutions of the key starting materials, such as 2-aminothiophenol and 3,5-dimethoxybenzaldehyde, at similar concentrations. This is crucial for identifying potential unreacted starting materials as impurities.

  • Mobile Phase Solvents: A selection of solvents of varying polarities is essential for method development. Common choices include:

    • Non-polar: Hexane, Toluene

    • Medium Polarity: Dichloromethane, Ethyl Acetate

    • Polar: Methanol, Acetone

  • Visualization Reagents:

    • UV Lamp (254 nm and 365 nm)

    • Iodine chamber

    • Potassium permanganate (KMnO4) stain

    • p-Anisaldehyde stain

Workflow for Purity Validation

The following diagram illustrates the comprehensive workflow for validating the purity of 2-(3,5-dimethoxyphenyl)benzothiazole using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Validation prep_plate Prepare TLC Plate (draw baseline) prep_sample Prepare Samples (Test, Ref, Starting Materials) prep_chamber Prepare & Saturate Developing Chamber spotting Spot Samples on Plate (including co-spot) prep_chamber->spotting development Develop Plate in Chamber spotting->development drying Dry Developed Plate development->drying visualize_uv Visualize under UV Light (254 nm & 365 nm) drying->visualize_uv visualize_stain Visualize with Stains (Iodine, KMnO4, p-Anisaldehyde) visualize_uv->visualize_stain calc_rf Calculate Rf Values visualize_stain->calc_rf compare Compare Spots (Purity Assessment) calc_rf->compare

Caption: Workflow for TLC Purity Validation of 2-(3,5-dimethoxyphenyl)benzothiazole.

Detailed Experimental Protocol

Step 1: Preparation
  • TLC Plate Preparation: Using a pencil, gently draw a faint baseline approximately 1 cm from the bottom of the TLC plate.[5] Mark the spotting points along this line, ensuring they are at least 0.5 cm apart.

  • Sample Preparation: Prepare the solutions of your test compound, reference standard (if available), and key starting materials in a volatile solvent like dichloromethane or ethyl acetate. The concentration should be around 1-2 mg/mL.

  • Developing Chamber Preparation: Line the inside of a developing chamber (a beaker with a watch glass or a specialized chamber) with a piece of filter paper. Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. The filter paper will become saturated with the solvent vapors, ensuring a saturated atmosphere within the chamber, which leads to better and more reproducible chromatograms.[6] Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

Step 2: Spotting
  • Using a fine capillary tube or a micropipette, apply a small spot of each sample solution onto the marked points on the baseline of the TLC plate.[12] The spots should be as small as possible (1-2 mm in diameter) to ensure good separation.

  • Co-spotting: In one lane, spot the test sample and then, on top of the same spot, apply the reference standard. This "co-spot" is crucial for confirming the identity of the main spot in your test sample.[16]

Step 3: Development
  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the baseline with the spots is above the level of the mobile phase.

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[6]

  • Remove the plate when the solvent front is about 1 cm from the top of the plate.

  • Immediately mark the position of the solvent front with a pencil.

Step 4: Visualization and Analysis
  • Drying: Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.

  • UV Visualization: View the dried plate under a UV lamp at both 254 nm and 365 nm.[17] UV-active compounds will appear as dark spots against the fluorescent background at 254 nm.[17] Some compounds may also fluoresce at 365 nm. Circle any visible spots with a pencil.

  • Chemical Staining:

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine.[17] Many organic compounds will react with the iodine vapor to produce brown or yellow spots.[17] This method is non-destructive, and the spots will fade over time.

    • Potassium Permanganate (KMnO4) Stain: Prepare a solution of KMnO4 (1.5 g), K2CO3 (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Dip the plate into the stain and gently heat it with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[18] This is a highly sensitive and universal stain for many organic compounds.[18]

    • p-Anisaldehyde Stain: Prepare a solution of p-anisaldehyde (1.5 mL), concentrated sulfuric acid (2.5 mL), and glacial acetic acid (1 mL) in ethanol (50 mL). Dip the plate in the stain and heat with a heat gun. This stain can produce a range of colors for different functional groups, which can be useful for identifying impurities.[19][20]

  • Rf Value Calculation: For each spot, measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula:

    Rf = Distance traveled by the compound / Distance traveled by the solvent front [11][12]

Comparative Analysis: Optimizing the Mobile Phase

The choice of the mobile phase is critical for achieving good separation.[21] The polarity of the mobile phase should be adjusted to obtain an Rf value for the main compound between 0.3 and 0.7.[9]

  • If the Rf value is too high (spot is near the solvent front): The mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[9]

  • If the Rf value is too low (spot has barely moved from the baseline): The mobile phase is not polar enough. Increase its polarity by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).[10]

A systematic comparison of different mobile phase compositions is recommended. The following table provides a starting point for the analysis of 2-(3,5-dimethoxyphenyl)benzothiazole.

Mobile Phase System (v/v)Expected PolarityRationale for Comparison
9:1 Hexane:Ethyl AcetateLowA good starting point for relatively non-polar compounds.
7:3 Hexane:Ethyl AcetateMedium-LowIncreased polarity to improve the mobility of the compound.
1:1 Hexane:Ethyl AcetateMediumA common and effective system for many aromatic compounds.
1:1 Dichloromethane:HexaneMediumAn alternative solvent system to explore different selectivities.

The results from these different systems should be tabulated, comparing the Rf values of the main spot and any observed impurities.

Interpreting the Results: A Guide to Purity Validation

  • A Single Spot: In an ideal scenario, the test sample will show a single spot with an Rf value that matches the reference standard and the co-spot. This is a strong indication of high purity.

  • Multiple Spots: The presence of additional spots indicates impurities.

    • Spots with lower Rf values: These are likely more polar impurities.

    • Spots with higher Rf values: These are likely less polar impurities.

    • Spots corresponding to starting materials: Compare the Rf values of any impurity spots with those of the starting material solutions. This can help identify unreacted starting materials in the final product.

  • Streaking: A long, drawn-out spot can indicate that the sample is too concentrated, the compound has low solubility in the mobile phase, or the compound is interacting strongly with the stationary phase.

Conclusion: An Indispensable Tool for the Synthetic Chemist

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective tool for the preliminary assessment of compound purity. By systematically optimizing the mobile phase and employing a range of visualization techniques, researchers can gain a high degree of confidence in the purity of their synthesized 2-(3,5-dimethoxyphenyl)benzothiazole. This methodical approach, grounded in the fundamental principles of chromatography, ensures the scientific integrity of subsequent research and development activities.

References

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved February 20, 2026, from [Link]

  • Calculating retention factors for TLC. (n.d.). Khan Academy. Retrieved February 20, 2026, from [Link]

  • Understanding RF Values in Thin Layer Chromatography (TLC). (2026, January 16). Oreate AI Blog. Retrieved February 20, 2026, from [Link]

  • Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Retrieved February 20, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). Amrita Virtual Lab. Retrieved February 20, 2026, from [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved February 20, 2026, from [Link]

  • Nichols, L. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Explanation of Differences in Rf Values. (n.d.). Sparkl. Retrieved February 20, 2026, from [Link]

  • [Webinar] The Universal HPTLC Mix (UHM): A new concept for System Suitability Tests (SST) in HPTLC. (2022, May 19). CAMAG. Retrieved February 20, 2026, from [Link]

  • Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved February 20, 2026, from [Link]

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Validation

Crystal structure data for 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole

A Comparative Guide to the Crystal Structure of 2-Aryl-1,3-Benzothiazole Derivatives for Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the crystal structure...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystal Structure of 2-Aryl-1,3-Benzothiazole Derivatives for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the crystal structure of 2-aryl-1,3-benzothiazole derivatives, a class of compounds with significant interest in drug development. While specific crystal structure data for 2-(3,5-dimethoxyphenyl)-1,3-benzothiazole is not publicly available, this guide will focus on the closely related structural isomer, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole , and compare it with other key benzothiazole analogues. This comparative approach offers valuable insights into the structure-property relationships that govern the biological activity of this important heterocyclic scaffold.

Benzothiazoles are a prominent class of heterocyclic compounds that form the core of various natural and synthetic molecules with a wide range of biological activities, including antimicrobial, antitumoral, and neuroprotective effects.[1][2] The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure and intermolecular interactions, which can be precisely elucidated through single-crystal X-ray diffraction. Understanding the crystal packing and non-covalent interactions is paramount for rational drug design, aiding in the optimization of properties such as solubility, stability, and target binding affinity.

Structural Analysis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole

The crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole provides a foundational understanding of the conformational preferences and packing motifs within this class of molecules.[1][3][4] Synthesized via a green, pepsin-catalyzed reaction between 2-aminothiophenol and 2,5-dimethoxybenzaldehyde, this compound crystallizes to reveal a nearly coplanar arrangement of its benzothiazole and dimethoxyphenyl ring systems.[1][3][4]

The near planarity, with an interplanar angle of just 5.38(2)°, facilitates significant intramolecular interactions.[1][3][4] A short intramolecular contact between the sulfur atom of the thiazole ring and an oxygen atom of a methoxy group (S1⋯O1 = 2.7082(4) Å) is a key feature, suggesting a degree of electronic delocalization and conformational rigidity.[1][3][4]

The supramolecular assembly is governed by a combination of weak C-H⋯O hydrogen bonds and C-H⋯π interactions, which organize the molecules into a flattened herringbone pattern.[1][4] Additionally, π-π stacking interactions are observed between the benzothiazole ring system of one molecule and the phenyl ring of a neighboring molecule, with intercentroid distances of approximately 3.57 Å and 3.60 Å.[1][4] These interactions are crucial for the stability of the crystal lattice and can inform the design of derivatives with tailored solid-state properties.

Comparative Crystallographic Data

To contextualize the structural features of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, a comparison with other substituted benzothiazole derivatives is presented below. The chosen analogues feature different substitution patterns on the phenyl ring, which influence their molecular conformation and crystal packing.

Parameter2-(2,5-dimethoxyphenyl)benzo[d]thiazole5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole2-(4-hydroxy-3-methoxyphenyl)-benzothiazole
Formula C₁₅H₁₃NO₂SC₁₆H₁₄ClNO₃SC₁₄H₁₁NO₂S
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1P2₁2₁2₁
Dihedral Angle (°) 5.38(2)15.56(6)4.69(7)
Key Intramolecular Interactions S⋯O short contactNone reportedIntramolecular S(5) motif
Key Intermolecular Interactions C-H⋯O, C-H⋯π, π-π stackingvan der Waals forcesO-H⋯N hydrogen bonding

This comparative data highlights how subtle changes in substitution can lead to significant differences in the solid-state structure. For instance, the introduction of a chloro substituent and an additional methoxy group in 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole results in a larger dihedral angle between the ring systems and a packing dominated by van der Waals forces.[5] In contrast, the hydroxyl group in 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole facilitates the formation of a helical arrangement through strong O-H⋯N intermolecular hydrogen bonding.[2][6]

Experimental Protocols

Synthesis and Crystallization of 2-Aryl-Benzothiazoles

The following protocol is a representative method for the synthesis and crystallization of 2-aryl-benzothiazoles, adapted from reported procedures.[2][3][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired substituted benzaldehyde (1 mmol) in a suitable solvent such as N,N-dimethylformamide (10 mL).

  • Addition of Catalyst/Reagent: Add a catalyst or condensing agent. For example, sodium metabisulfite (0.2 g) can be used.[7] Alternatively, green catalysts like pepsin can be employed in solvent-free conditions.[3]

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Purification and Crystallization: Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.[3]

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the standard procedure for determining the crystal structure of a synthesized compound.

  • Crystal Mounting: Select a suitable single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect diffraction data at a controlled temperature (e.g., 273 K).[5]

  • Data Reduction: Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares on F².[5]

  • Data Validation and Deposition: Validate the final crystal structure using tools like checkCIF and deposit the crystallographic information file (CIF) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[8]

Visualizing Molecular Structure and Experimental Workflow

To aid in the visualization of the molecular structure and the crystallographic workflow, the following diagrams are provided.

Caption: Molecular structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole.

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Output start Reactants (2-aminothiophenol, benzaldehyde) reaction Chemical Reaction start->reaction purification Purification reaction->purification crystallization Recrystallization purification->crystallization data_collection Data Collection crystallization->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement cif_file CIF File refinement->cif_file analysis Structural Analysis cif_file->analysis

Caption: Workflow for crystallographic analysis of benzothiazole derivatives.

Conclusion

The crystallographic analysis of 2-aryl-1,3-benzothiazole derivatives reveals a rich diversity of molecular conformations and supramolecular assemblies driven by subtle variations in substituent patterns. The near-planar structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, stabilized by intramolecular S⋯O interactions and a network of weak intermolecular forces, provides a valuable model for understanding the solid-state behavior of this class of compounds.

By comparing this structure with other analogues, it becomes evident that the introduction of different functional groups can significantly alter the crystal packing, from van der Waals-dominated lattices to robust hydrogen-bonded helical structures. These insights are critical for drug development professionals, as they inform strategies for modulating the physicochemical properties of benzothiazole-based drug candidates to enhance their therapeutic efficacy. The provided experimental protocols serve as a practical guide for the synthesis and structural characterization of novel derivatives in this promising area of medicinal chemistry.

References

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